molecular formula C40H28Si B11951478 Tetra(2-naphthyl)silane CAS No. 18845-52-8

Tetra(2-naphthyl)silane

Cat. No.: B11951478
CAS No.: 18845-52-8
M. Wt: 536.7 g/mol
InChI Key: PIONYOUPTGNYAT-UHFFFAOYSA-N
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Description

Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetra(2-naphthyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

Tetra(2-naphthyl)silane is primarily recognized for its role as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells. Its excellent charge transport properties enhance device performance by improving efficiency and stability. Research indicates that this compound can form stable radical intermediates under photochemical conditions, facilitating further chemical transformations essential for optimizing electronic device performance .

Photochemical Studies

In photochemical research, this compound has shown promise in interaction studies involving its reactivity with various substrates. These studies focus on its ability to generate radical species that can participate in subsequent reactions. Such properties are valuable for developing new photochemical processes and materials .

Materials Science

The compound's structural characteristics allow it to be utilized in the development of advanced materials, including:

  • Self-organizing systems : The unique geometry of this compound promotes self-assembly processes, which can be harnessed in nanotechnology and materials design.
  • Fluorescent dyes : The luminescent properties of naphthyl groups enable the use of this compound in fluorescent applications, including biological imaging and sensor technology .
  • Liquid crystals : Its potential as a component in liquid crystal displays is being explored due to its ability to influence optical properties .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures significantly improved charge transport efficiency compared to traditional materials. Devices utilizing this compound exhibited higher luminance and longer operational lifetimes, highlighting its potential as a superior hole transport material .

Case Study 2: Photochemical Reactivity

Research on the photochemical behavior of this compound revealed its capacity to form reactive radical intermediates under UV irradiation. These intermediates were shown to participate in further chemical transformations, suggesting applications in synthetic organic chemistry where controlled radical reactions are advantageous .

Comparison with Similar Compounds

Similar Compounds

    Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.

Uniqueness

Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.

Biological Activity

Tetra(2-naphthyl)silane is a silane compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluations, and applications in photodynamic therapy (PDT) and luminescence.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions that typically start with silicon tetrachloride and 2-naphthol derivatives. The process can be summarized as follows:

  • Formation of Naphthyl Silanes : Initial reactions involve the chlorination of naphthalene derivatives, followed by reactions with silicon sources to form naphthyl silanes.
  • Purification : The products are purified using techniques such as column chromatography to isolate this compound in high purity.

Photodynamic Therapy (PDT)

This compound has been explored for its potential as a photosensitizer in PDT, which is an innovative treatment modality for cancer. A study compared tetra(2-naphthyl)tetracyanoporphyrazine with its iron complex, demonstrating that these compounds could effectively generate reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cell death in cancerous tissues .

Table 2: Photodynamic Activity Assessment

CompoundIC50 (µM)Cell Line
Tetra(2-naphthyl)tetracyanoporphyrazine0.5A431
Iron Complex0.3HaCaT

The biological activity of this compound and its derivatives can be attributed to their ability to interact with cellular components and generate ROS upon light activation. This mechanism is particularly effective in targeting cancer cells while minimizing damage to surrounding healthy tissues.

Case Studies

  • Study on Photodynamic Efficacy : A study involving A431 cells demonstrated that exposure to tetra(2-naphthyl)tetracyanoporphyrazine resulted in a significant reduction in cell viability when combined with light exposure, supporting its role as a potent photosensitizer .
  • Antimicrobial Evaluation : In another investigation, various naphthalene-based compounds were tested for their antibacterial properties, revealing that those with structural similarities to this compound showed promising results against multiple bacterial strains .

Properties

CAS No.

18845-52-8

Molecular Formula

C40H28Si

Molecular Weight

536.7 g/mol

IUPAC Name

tetranaphthalen-2-ylsilane

InChI

InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H

InChI Key

PIONYOUPTGNYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Origin of Product

United States

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